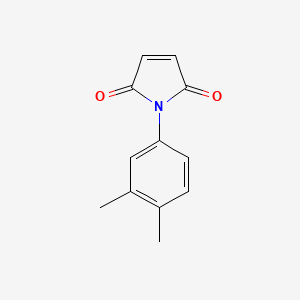

1-(3,4-二甲基苯基)-1H-吡咯-2,5-二酮

描述

1-(3,4-Dimethylphenyl)-1H-pyrrole-2,5-dione (DMPPD) is a heterocyclic organic compound with a wide range of applications in medicinal chemistry, biochemistry, and pharmaceutical research. It is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory prostaglandins. DMPPD is also known to have antioxidant activity, and is used as a model compound to study the mechanism of action of other related compounds.

科学研究应用

腐蚀抑制

由Zarrouk等人(2015年)进行的研究表明,包括与1-(3,4-二甲基苯基)-1H-吡咯-2,5-二酮在内的1H-吡咯-2,5-二酮衍生物在盐酸介质中作为碳钢的有效腐蚀抑制剂。他们的研究表明,这些化合物通过化学吸附在钢表面形成保护层,显著降低了腐蚀速率。这些抑制剂的有效性得到了电化学测量和理论量子化学计算(Zarrouk et al., 2015)的进一步支持。

药物研究

Paprocka等人(2022年)合成了3,4-二甲基-1H-吡咯-2,5-二酮衍生物,并评估了它们的抗炎性能。这些化合物显著抑制了促炎细胞因子,表明它们作为抗炎剂的潜力。该研究突出了该化合物的药理学相关性,提供了关于其结构和生物性能的见解(Paprocka et al., 2022)。

材料科学和发光

在材料科学领域,Zhang & Tieke(2008年)探索了含有吡咯并[3,4-c]吡咯-1,4-二酮单元的聚合物,这与1-(3,4-二甲基苯基)-1H-吡咯-2,5-二酮有结构上的关联。这些聚合物显示出强烈的荧光和在常见有机溶剂中的溶解性,使它们在电子和光子应用中具有很大的潜力,因为它们具有高量子产率和显著的斯托克斯位移(Zhang & Tieke, 2008)。

有机合成和化学反应

Patel & Dholakiya(2013年)的进一步研究侧重于1-(4-乙酰基苯基)-吡咯-2,5-二酮的合成多功能性,实现了从芳香醇高效合成这些化合物。他们的工作展示了该化合物在促进迈克尔加成反应方面的实用性,有助于开发具有潜在应用于各种化学工业的新型有机化合物(Patel & Dholakiya, 2013)。

作用机制

Target of Action

Similar compounds, such as eltrombopag, target the thrombopoietin receptor . This receptor plays a crucial role in the production of platelets from megakaryocytes .

Mode of Action

It’s worth noting that related compounds like eltrombopag act as thrombopoietin receptor agonists . They bind to the receptor, stimulating the production of platelets in the bone marrow .

Biochemical Pathways

Compounds with similar structures, such as eltrombopag, affect the jak-stat signaling pathway, leading to increased proliferation and differentiation of megakaryocytes .

Pharmacokinetics

Eltrombopag has a bioavailability of approximately 52%, and it is extensively metabolized in the liver through CYP1A2 and CYP2C8 . The elimination half-life is between 21-35 hours, and it is excreted via feces (59%) and urine (31%) .

Result of Action

Related compounds like eltrombopag result in an increase in platelet counts, which can be beneficial in conditions like thrombocytopenia .

Action Environment

It’s worth noting that the stability of similar compounds can be affected by temperature .

属性

IUPAC Name |

1-(3,4-dimethylphenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-8-3-4-10(7-9(8)2)13-11(14)5-6-12(13)15/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIFBMDXYCWMHJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)C=CC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40345982 | |

| Record name | 1-(3,4-Dimethylphenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Dimethylphenyl)-1H-pyrrole-2,5-dione | |

CAS RN |

64059-57-0 | |

| Record name | 1-(3,4-Dimethylphenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-methoxynaphthalen-1-yl)methyl]cyclopentanamine](/img/structure/B1606504.png)

![5-(4-Methoxy-phenyl)-4-phenyl-4h-[1,2,4]triazole-3-thiol](/img/structure/B1606505.png)

![6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine 1-oxide](/img/structure/B1606515.png)